- Synthesis of pyridones and dihydropyridines from pyrylium salts and nitriles from aldiminesCroatica Chemica Acta, 1987, 60(4), 717-33,
Cas no 931-64-6 (Bicyclo(2,2,2)-2-octene)

Bicyclo(2,2,2)-2-octene structure
Nome del prodotto:Bicyclo(2,2,2)-2-octene
Numero CAS:931-64-6
MF:C8H12
MW:108.180882453918
CID:815909
Bicyclo(2,2,2)-2-octene Proprietà chimiche e fisiche
Nomi e identificatori
-
- Bicyclo(2,2,2)-2-octene
- 2,2,2-BICYCLO-2-OCTENE
- bicyclo[2.2.2]oct-2-ene
- Bicyclo<2.2.2>-2-octene
- 3,6-Endoethylenecyclohexene
- Bicyclo[2.2.2]octene
- Cyclohexene, 3,6-endo-(1,2-ethanediyl)-
-
- Inchi: 1S/C8H12/c1-2-8-5-3-7(1)4-6-8/h1-2,7-8H,3-6H2
- Chiave InChI: VIQRCOQXIHFJND-UHFFFAOYSA-N
- Sorrisi: C1C2CCC(CC2)C=1
Proprietà calcolate
- Massa esatta: 108.09400
Proprietà sperimentali
- Densità: 0.8341 (estimate)
- Punto di fusione: 111.4°C
- Punto di ebollizione: 137.85°C (rough estimate)
- Indice di rifrazione: 1.4770 (estimate)
- PSA: 0.00000
- LogP: 2.36260
Bicyclo(2,2,2)-2-octene Informazioni sulla sicurezza
Bicyclo(2,2,2)-2-octene Dati doganali
- CODICE SA:2902199090
- Dati doganali:
Codice doganale cinese:
2902199090Panoramica:
2902199090 Altri idrocarburi naftenici olefine cicliche e terpeni ciclici. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:2,0%.Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente
Riassunto:
2902199090 altri ciclani, cicloterapi e cicloterapi. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:2,0%.Tariffa generale:30,0%
Bicyclo(2,2,2)-2-octene Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-249819-5.0g |
bicyclo[2.2.2]oct-2-ene |
931-64-6 | 5.0g |
$2587.0 | 2023-02-20 | ||
Enamine | EN300-249819-1.0g |
bicyclo[2.2.2]oct-2-ene |
931-64-6 | 1.0g |
$986.0 | 2023-02-20 | ||
Enamine | EN300-249819-10.0g |
bicyclo[2.2.2]oct-2-ene |
931-64-6 | 10.0g |
$3253.0 | 2023-02-20 | ||
Enamine | EN300-249819-2.5g |
bicyclo[2.2.2]oct-2-ene |
931-64-6 | 2.5g |
$2043.0 | 2023-02-20 |
Bicyclo(2,2,2)-2-octene Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
Riferimento
Synthetic Routes 2
Condizioni di reazione
Riferimento
- Dienophilic properties of phenyl vinyl sulfone and trans-1-(phenylsulfonyl)-2-(trimethylsilyl)ethylene. Their utilization as synthons for ethylene, 1-alkenes, acetylene, and monosubstituted alkynes in the construction of functionalized six-membered rings via [4 + 2] π cycloaddition methodologyJournal of Organic Chemistry, 1983, 48(25), 4976-86,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Acetonitrile
Riferimento
- Electroorganic synthesis. 40. Cyclic olefins by anodic oxidation of β-(trimethylsilyl)carboxylic acids. β-(Trimethylsilyl)acrylic acid derivatives as acetylene equivalents in Diels-Alder reactionsChemische Berichte, 1988, 121(6), 1151-8,
Synthetic Routes 4
Synthetic Routes 5
Condizioni di reazione
Riferimento
- Deamination of endo- and exo-bicyclo[3.2.1]octan-3-ylamines and their derivativesJournal of the Chemical Society, 1984, (8), 1369-76,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Methyl iodide , N,N,N′,N′-Tetramethylethylenediamine
Riferimento
- Thermal Reactions of 7-d- and 8-d-Bicyclo[4.2.0]oct-2-enesJournal of the American Chemical Society, 2006, 128(31), 10020-10021,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Disodium phosphate Solvents: Methanol , Tetrahydrofuran ; 21 °C
Riferimento
- A convergent fragment coupling strategy to access quaternary stereogenic centersChemical Science, 2023, 14(16), 4397-4400,
Synthetic Routes 8
Condizioni di reazione
1.1 Catalysts: Boron trifluoride etherate Solvents: Diglyme ; 10 min, rt
1.2 Reagents: Dipotassium phosphate Solvents: Water ; rt
1.3 Catalysts: Chloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]rhodium Solvents: Diglyme ; 20 h, 162 °C; 162 °C → rt
1.2 Reagents: Dipotassium phosphate Solvents: Water ; rt
1.3 Catalysts: Chloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]rhodium Solvents: Diglyme ; 20 h, 162 °C; 162 °C → rt
Riferimento
- Unsaturated aldehydes as alkene equivalents in the Diels-Alder reactionChemistry - A European Journal, 2008, 14(18), 5638-5644,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Methyllithium Solvents: Diethyl ether ; cooled; overnight, rt; rt → -30 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Thermal Chemistry of Bicyclo[4.2.0]oct-2-enesJournal of Organic Chemistry, 2007, 72(1), 187-194,
Synthetic Routes 10
Condizioni di reazione
Riferimento
- Geometrical Dependence of the Highest Occupied Molecular Orbital in Bicyclic Systems: π-Facial Stereoselectivity of Bicyclic and Tricyclic OlefinsAsian Journal of Organic Chemistry, 2015, 4(7), 659-673,
Synthetic Routes 11
Synthetic Routes 12
Condizioni di reazione
Riferimento
- Understanding the higher-order cycloaddition reactions of heptafulvene, tropone, and its nitrogen derivatives, with electrophilic and nucleophilic ethylenes inside the molecular electron density theoryNew Journal of Chemistry, 2022, 46(24), 11520-11530,
Synthetic Routes 13
Condizioni di reazione
Riferimento
- Synthesis of cyclic alkenes by pericyclic reactions. Diels-Alder reactionsScience of Synthesis, 2010, 47, 561-736,
Synthetic Routes 14
Condizioni di reazione
1.1 Catalysts: Ethanol
Riferimento
- Deamination of bicyclo[2.2.2]octan-2-yl and bicyclo[3.2.1]octan-2-ylamines. Evidence for classical precursors of nonclassical carbonium ionsJournal of the Chemical Society, 1984, (1), 119-28,
Synthetic Routes 15
Condizioni di reazione
Riferimento
- An ethylene and terminal olefin equivalent in [4 + 2] π cycloadditions. General synthetic application of phenyl vinyl sulfone to the construction of functionalized six-membered ringsJournal of the American Chemical Society, 1980, 102(2), 853-5,
Synthetic Routes 16
Condizioni di reazione
Riferimento
- Gas phase preparation and reactions of adamantene.Journal of the American Chemical Society, 1995, 117(35), 8957-61,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Disodium phosphate Solvents: Methanol , Tetrahydrofuran ; 21 °C
Riferimento
- A convergent fragment coupling strategy to access quaternary stereogenic centersChemRxiv, 2022, 1, 1-5,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Tris(trimethylsilyl)silane Catalysts: Azobisisobutyronitrile Solvents: Toluene ; 1 h, reflux
Riferimento
- Se-Phenyl Prop-2-eneselenoate: An Ethylene Equivalent for Diels-Alder ReactionsAngewandte Chemie, 2013, 52(7), 2060-2062,
Synthetic Routes 19
Condizioni di reazione
Riferimento
- Reaction of bicyclo[2.2.2]octene with N-bromosuccin-imideJournal of the American Chemical Society, 1962, 84, 2226-33,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Tris(trimethylsilyl)silane Catalysts: Azobisisobutyronitrile Solvents: Benzene ; 10 min, rt; 80 °C; 1 h, reflux; reflux → rt
Riferimento
- Thermodynamic Control of Isomerizations of Bicyclic Radicals: Interplay of Ring Strain and Radical StabilizationOrganic Letters, 2016, 18(1), 32-35,
Bicyclo(2,2,2)-2-octene Raw materials
- Bicyclo[2.2.2]oct-2-ene, 5-(phenylsulfonyl)-
- 2(1H)-PYRIDINONE, 4,5,6-TRIPHENYL-1-[(4-PYRIDINYLMETHYLENE)AMINO]-
- Benzenesulfonic acid, 4-methyl-, bicyclo[2.2.2]octylidenehydrazide
- Bicyclo[2.2.2]octane-2,3-dicarboxylic acid
- 3-bromobicyclo[2.2.2]octane
- CARBAMIC ACID, BICYCLO[2.2.2]OCT-2-YLNITROSO-, ETHYL ESTER
Bicyclo(2,2,2)-2-octene Preparation Products
Bicyclo(2,2,2)-2-octene Letteratura correlata
-
1. Asymmetric photodestruction of bicyclo[2.2.2]oct-2-ene-5,7-dione: absolute configuration and 1 n-π* excited state geometryPeter H. Schippers,Harry P. J. M. Dekkers n-π* excited state geometry. Peter H. Schippers Harry P. J. M. Dekkers J. Chem. Soc. Perkin Trans. 2 1982 1429
-
2. Solvolysis of endo- and exo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonates. Part 1. Product analysisR. M. Banks,H. Maskill J. Chem. Soc. Perkin Trans. 2 1976 1506
-
3. Reduction by dissolving metals. Part XVIII. Metal–ammonia reductions of some bicyclo[2,2,2]octene derivatives: structural effects on double bond reduction and nitrile cleavageA. J. Birch,E. G. Hutchinson J. Chem. Soc. Perkin Trans. 1 1972 1546
-
D. I. Davies,L. T. Parfitt J. Chem. Soc. C 1969 1401
-
5. Thermal unimolecular decomposition of bicyclo[2,2,2]oct-2-eneA. T. Cocks,H. M. Frey J. Chem. Soc. A 1971 1661
931-64-6 (Bicyclo(2,2,2)-2-octene) Prodotti correlati
- 17527-28-5(Cyclohexene,4,4'-(1,2-ethenediyl)bis-)
- 2114-42-3(Allylcyclohexane)
- 1227607-56-8(2-Bromo-5-fluoropyridine-3-acetonitrile)
- 2228891-05-0(tert-butyl N-3-amino-2-(2-ethynylphenyl)propylcarbamate)
- 187085-81-0(1H-Indole-3-propanamide,a-amino-N-(phenylmethyl)-)
- 1361523-94-5(2-Chloro-5-(2,3,4-trichlorophenyl)isonicotinaldehyde)
- 2171596-72-6(1-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylpyrrolidine-3-carboxylic acid)
- 1384435-41-9((1R)-1-2-(difluoromethoxy)-4-fluorophenylethan-1-amine hydrochloride)
- 2138191-05-4(2-Thiazolemethanamine, 5-(1-ethyl-1H-imidazol-2-yl)-4-methyl-)
- 1154890-36-4(4-[(Oxan-4-yl)amino]benzoic acid)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso